Home > Products > Building Blocks P1466 > 7-Bromo-6-Chloro-4(3H)-Quinazolinone
7-Bromo-6-Chloro-4(3H)-Quinazolinone - 17518-98-8

7-Bromo-6-Chloro-4(3H)-Quinazolinone

Catalog Number: EVT-1169822
CAS Number: 17518-98-8
Molecular Formula: C8H4BrClN2O
Molecular Weight: 259.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Among these, 7-Bromo-6-Chloro-4(3H)-Quinazolinone stands out as an important intermediate in the synthesis of various drugs, including anti-coccidiosis agents like halofuginone4. The quinazolinone core has been modified to produce compounds with potential as tyrosine kinase inhibitors, antimicrobial agents, and reactive dyes, highlighting the versatility of this scaffold123. This comprehensive analysis will delve into the mechanism of action and applications of 7-Bromo-6-Chloro-4(3H)-Quinazolinone and its derivatives across different fields.

Applications in Various Fields

Antitumor Activity

Quinazolinone derivatives have shown promise as antitumor agents. For instance, 6-substituted-4-(3-bromophenylamino)quinazolines have demonstrated potent oral activity in xenograft models of human epidermoid carcinoma, suggesting their potential use in cancer therapy1. The steep structure-activity relationship observed for these compounds underscores the importance of precise structural modifications to achieve optimal inhibitory effects against EGFR2.

Antimicrobial and Dye Applications

The integration of the quinazolinone moiety into reactive dyes has resulted in compounds with good antimicrobial activity, which could be beneficial in the development of antimicrobial textiles3. These dyes also exhibit favorable fastness properties, making them suitable for various industrial applications3.

Anti-inflammatory and Analgesic Agents

Quinazolinone derivatives have also been explored for their anti-inflammatory and analgesic properties. Compounds such as 7-chloro-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated, with some showing moderate to significant activity compared to standard drugs like diclofenac5. Docking studies with COX-II protein suggest that these compounds could serve as leads for the development of new anti-inflammatory drugs5.

Gastrointestinal Applications

A series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives have been investigated for their prokinetic and antiemetic activities. These compounds have shown effectiveness in enhancing gut peristalsis and gastric emptying, as well as inhibiting cisplatin-induced emesis, which could make them valuable in treating gastrointestinal disorders6.

Halofuginone Hydrobromide

    Relevance: Halofuginone hydrobromide is a derivative of 7-Bromo-6-chloro-4(3H)-quinazolinone, with a complex substituent at the 3-position of the quinazolinone ring system. This makes 7-bromo-6-chloro-4(3H)-quinazolinone a crucial synthetic intermediate for Halofuginone Hydrobromide [, ].

7-Bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4(3H)-one

    Compound Description: This compound serves as a direct precursor in a novel synthesis pathway for Halofuginone hydrobromide [].

    Relevance: This compound is structurally analogous to 7-Bromo-6-chloro-4(3H)-quinazolinone, with the addition of a 3-cholroacetonyl group at the 3-position. This structural similarity allows for its conversion to Halofuginone Hydrobromide through a series of reactions [].

5-Bromo-6-chloro-4(3H)-quinazolinone

    Compound Description: This compound is a regioisomer of the target compound and has been explored as a potential intermediate in organic synthesis [].

    Relevance: 5-Bromo-6-chloro-4(3H)-quinazolinone shares the core quinazolinone structure with 7-Bromo-6-chloro-4(3H)-quinazolinone, but with the bromine and chlorine substituents at different positions on the benzene ring. This structural similarity highlights the versatility of halogenated quinazolinones as synthetic building blocks [].

Synthesis Analysis

The synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone can be achieved through a multi-step process involving several reagents and conditions. A notable method involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in the presence of various catalysts and bases.

Synthetic Procedure:

  1. Reagents:
    • 100 g of 2,4-dibromo-5-chlorobenzoic acid
    • 5 g of cuprous bromide
    • 5 g of sodium iodide
    • 50 g of sodium hydroxide
    • 40 g of formamidine acetate
    • 700 g of acetonitrile
  2. Reaction Conditions:
    • The mixture is heated under reflux for approximately 20 hours.
    • After completion, the system is cooled to room temperature.
    • The product is filtered, and the filter cake is treated with water and activated carbon to remove impurities.
    • The pH of the filtrate is adjusted to between 2 and 3 using hydrochloric acid to precipitate the product.
    • The final product is dried at temperatures between 100°C and 110°C, yielding approximately 68.6 g (83.2% yield) of pure compound .

This method emphasizes cost-effectiveness by utilizing readily available raw materials, making it suitable for industrial production.

Molecular Structure Analysis

The molecular structure of 7-bromo-6-chloro-4(3H)-quinazolinone features a quinazolinone core with bromine and chlorine substituents at the 7 and 6 positions, respectively.

Structural Data:

  • Molecular Formula: C8H4BrClN2OC_8H_4BrClN_2O
  • Molecular Weight: 259.49 g mol259.49\text{ g mol}
  • SMILES Notation: Clc1cc2C(=O)NC=Nc2cc1Br
  • InChI: InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)

The presence of halogen atoms (bromine and chlorine) contributes to the compound's reactivity and potential biological activity. The carbonyl group (=O) in the quinazolinone structure plays a crucial role in its chemical behavior.

Chemical Reactions Analysis

7-Bromo-6-chloro-4(3H)-quinazolinone participates in various chemical reactions typical for quinazolinones, including nucleophilic substitutions, cyclizations, and condensation reactions.

Key Reactions:

  1. Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions.
  2. Condensation Reactions: The carbonyl group allows for condensation with amines or other nucleophiles to form more complex structures.
  3. Cyclization: This compound can serve as a precursor in synthesizing other heterocyclic compounds through cyclization reactions.

These reactions are essential for developing derivatives with enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-4(3H)-quinazolinone primarily relates to its role as an intermediate in synthesizing biologically active compounds. While specific mechanisms may vary depending on the final product synthesized from this intermediate, quinazolinones are known to exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Proposed Mechanisms:

  1. Enzyme Inhibition: Quinazolinones often act as inhibitors for various enzymes involved in disease pathways.
  2. Receptor Modulation: They may interact with specific receptors in the body, modulating physiological responses.

Further studies are necessary to elucidate precise mechanisms for specific derivatives derived from this compound.

Physical and Chemical Properties Analysis

Properties:

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in organic solvents such as acetonitrile; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Safety Data:

7-Bromo-6-chloro-4(3H)-quinazolinone has been classified with certain hazards:

  1. Toxic if swallowed (Acute toxicity).
  2. Causes skin irritation (Skin corrosion/irritation) .

Proper handling protocols should be followed due to these safety concerns.

Applications

The primary applications of 7-bromo-6-chloro-4(3H)-quinazolinone lie within medicinal chemistry:

  1. Pharmaceutical Intermediate: It serves as a critical building block in synthesizing various pharmaceuticals, particularly anticoccidial agents used in veterinary medicine .
  2. Research Tool: Utilized in laboratories for studying quinazolinone derivatives and their biological activities.
  3. Potential Drug Development: Ongoing research into its derivatives may lead to new therapeutic agents targeting different diseases.
Chemical Identity & Historical Context

Structural Characterization of 7-Bromo-6-Chloro-4(3H)-Quinazolinone

7-Bromo-6-chloro-4(3H)-quinazolinone is a dihalogenated quinazolinone derivative with the molecular formula C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol [1] [2]. Its International Union of Pure and Applied Chemistry (IUPAC) name is 7-bromo-6-chloro-3H-quinazolin-4-one, and it bears the Chemical Abstracts Service (CAS) registry number 17518-98-8 [10]. The compound features a bicyclic scaffold comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. Halogen atoms are substituted at the C6 (chlorine) and C7 (bromine) positions of the benzene ring, while the pyrimidinone ring contains a lactam functionality at C4 [1] [8]. Key spectral identifiers include:

  • SMILES: Clc1cc2C(=O)NC=Nc2cc1Br
  • InChIKey: UQXQDMQZOEQJGF-UHFFFAOYSA-N [1]

The presence of bromine and chlorine atoms significantly influences the compound’s electronic properties. Bromine’s polarizability enhances intermolecular hydrophobic interactions, while chlorine’s electronegativity modulates electron density across the quinazolinone core. This configuration facilitates hydrogen bonding via the N3-H and C4=O groups, critical for biological recognition [4] [7].

Table 1: Atomic Positioning and Properties of Key Functional Groups

PositionSubstituentBond TypeElectronic Influence
C6ChlorineC-Clσ-withdrawing/π-donating
C7BromineC-BrPolarizable hydrophobic
C4Carbonyl oxygenC=OHydrogen bond acceptor
N3Imide hydrogenN-HHydrogen bond donor

Historical Evolution of Quinazolinone Derivatives in Medicinal Chemistry

Quinazolinone chemistry originated in 1869 with Griess’ synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [7] [9]. The foundational Niementowski synthesis (1895) enabled efficient 4(3H)-quinazolinone production via condensation of anthranilic acid with amides or aldehydes under thermal conditions [5] [9]. This method remains relevant for modern derivatives, including halogenated variants.

The mid-20th century marked a therapeutic renaissance for quinazolinones. Notable milestones include:

  • 1950s: Clinical introduction of methaqualone (a 2,3-disubstituted quinazolinone) as a sedative-hypnotic agent [5].
  • 1970s–1980s: Development of α₁-adrenergic antagonists like prazosin (hypertension) and alfuzosin (benign prostatic hyperplasia) [4] [9].
  • 1990s–2000s: Epidermal Growth Factor Receptor (EGFR) inhibitors gefitinib and erlotinib revolutionized oncology, underscoring quinazolinones’ role in targeted cancer therapy [4] [7].

Halogenated quinazolinones emerged as key synthetic intermediates for complex pharmaceuticals. For example, 7-Bromo-6-chloro-4(3H)-quinazolinone serves as a precursor to anticoccidial drugs in veterinary medicine [2]. Its halogen atoms facilitate cross-coupling reactions (e.g., Suzuki coupling), enabling structural diversification at C6 and C7 [4].

Positional Halogenation Effects on Quinazolinone Bioactivity

Position-specific halogenation profoundly alters quinazolinones’ biological interactions. Bromine and chlorine at C6/C7 induce steric and electronic effects that optimize binding to therapeutic targets:

  • Anticancer Activity: Dihalogenation enhances tubulin polymerization inhibition. Compound 6 (7-bromo-6-chloro-2-styrylquinazolinone) exhibited IC₅₀ values of 28.3 μM (MDA-MB-231) and 45.7 μM (MDA-MB-453) in breast cancer models. Molecular docking confirmed that bromine and chlorine anchor the compound to hydrophobic pockets of estrogen receptor alpha (PDB: 3UUD) [4].
  • Antimicrobial Potency: 6,7-Dihalogenation augments membrane penetration in gram-negative bacteria. Derivatives with chlorine/bromine at these positions show 4-fold greater efficacy than non-halogenated analogs against Escherichia coli [5] [7].
  • Antimalarial Applications: Halogenation mimics natural alkaloids like febrifugine. The 6-chloro-7-bromo configuration in synthetic analogs improves binding to Plasmodium dihydrofolate reductase [5] [9].

Table 2: Impact of Halogenation Patterns on Quinazolinone Bioactivity

Substitution PatternTherapeutic AreaPotency vs. Unsubstituted CoreKey Mechanism
None (unsubstituted)ReferenceBaselineN/A
C6-ChloroAnticoccidial2× increaseATPase inhibition
C7-BromoAntileukemic3× increaseDNA intercalation
C6-Chloro + C7-BromoBreast cancer/antimalarial5× increase (cancer); 4× (malaria)Tubulin inhibition; DHFR binding

The C6/C7 positions are sterically accessible for target engagement, unlike C5/C8 substitutions, which cause torsional strain. Quantum mechanical studies confirm that 6,7-dihalogenation lowers the compound’s LUMO energy (-1.98 eV), facilitating charge transfer with biological nucleophiles [4] [7]. This rationalizes the strategic use of 7-bromo-6-chloro-4(3H)-quinazolinone as a multifunctional pharmacophore in drug design.

Properties

CAS Number

17518-98-8

Product Name

7-Bromo-6-Chloro-4(3H)-Quinazolinone

IUPAC Name

7-bromo-6-chloro-3H-quinazolin-4-one

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

InChI

InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)

InChI Key

RFCXXKWROOFQSI-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Br)N=CNC2=O

Synonyms

7-Bromo-6-chloro-4(1H)-quinazolinone

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)NC=NC2=O

Isomeric SMILES

C1=C2C(=CC(=C1Cl)Br)NC=NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.